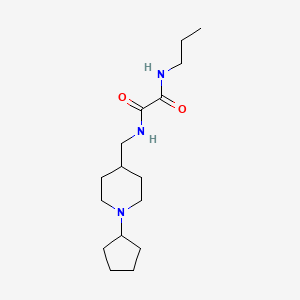
2-Phenoxyethyl 2-(1-(acetylcarbamothioyl)-3-oxopiperazin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxyethanol is an antiseptic used as a hand disinfectant or preservative in medications. It is a colorless liquid with a pleasant odor. It is a glycol ether used as a perfume fixative, insect repellent, antiseptic, solvent, preservative, and also as an anesthetic in fish aquaculture .
Synthesis Analysis
Phenoxyethanol is produced by the hydroxyethylation of phenol (Williamson synthesis), for example, in the presence of alkali-metal hydroxides or alkali-metal borohydrides .Molecular Structure Analysis
The molecular formula for 2-Phenoxyethyl acetate, a related compound, is C10H12O3. Its average mass is 180.201 Da and its monoisotopic mass is 180.078644 Da .Physical And Chemical Properties Analysis
2-Phenoxyethyl acetate is a colorless, clear, oily liquid with a faint aromatic odor at room temperature and a low water solubility and evaporation rate .Applications De Recherche Scientifique
Cyclization Reactions in Chemical Synthesis
Cyclization of various cyanamides with compounds like methyl anthranilates and methyl 2-(3-oxopiperazin-2-yl)acetate leads to the formation of novel heterocyclic compounds, showcasing a method for synthesizing complex molecules possibly relevant to pharmaceutical research (Shikhaliev et al., 2008).
Novel Annelated 2-Oxopiperazines Synthesis
Interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides produces novel methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido(1, 2-a)pyrazine-9-carboxylates, demonstrating the chemical versatility of oxopiperazine derivatives for creating bioactive molecules (Svetlana et al., 2015).
Antibacterial and Antifungal Compound Development
Research involving the synthesis and microbial evaluation of new pyridine derivatives, including those related to piperazine and acetate functionalities, provides a foundation for the development of novel antimicrobial agents (Patel & Agravat, 2007).
GPIIb/IIIa Antagonists Synthesis for Thrombotic Diseases
The creation of 2-oxopiperazine derivatives as GPIIb/IIIa antagonists illustrates the application of such compounds in potentially treating thrombotic diseases, offering insights into cardiovascular drug development (Kitamura et al., 2001).
Anaerobic Ether Cleavage Mechanism
The study on anaerobic ether cleavage of 2-phenoxyethanol into phenol and acetate by specific bacteria demonstrates the biochemical transformation capabilities and potential biotechnological applications of ether compounds (Speranza et al., 2002).
Mécanisme D'action
Target of Action
Similar compounds like 2-phenoxyethyl acrylate are known to be involved in polymerization reactions .
Mode of Action
It’s structurally similar to 2-phenoxyethyl acrylate, which is known to participate in ultraviolet (uv) initiated polymerization reactions . This suggests that 2-Phenoxyethyl 2-(1-(acetylcarbamothioyl)-3-oxopiperazin-2-yl)acetate might also interact with its targets through a similar mechanism.
Biochemical Pathways
Given its structural similarity to 2-phenoxyethyl acrylate, it might be involved in the formation of polymer networks .
Pharmacokinetics
It’s known that the compound is almost insoluble in water , which could impact its bioavailability.
Result of Action
Based on its structural similarity to 2-phenoxyethyl acrylate, it might contribute to the formation of polymer networks .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s solubility in water could affect its distribution in an aqueous environment. Furthermore, its reactivity under UV light suggests that light exposure might influence its activity.
Safety and Hazards
Orientations Futures
The present work focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives (Chalcone, Indole and Quinoline) in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition. From a biological and industrial point of view, this literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .
Analyse Biochimique
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position . These reactions typically involve free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
Related compounds such as 2-Phenoxyethanol have been used as preservatives in cosmetics and have shown to inactivate bacteria and several types of yeast
Molecular Mechanism
It is known that related compounds can undergo reactions at the benzylic position, which typically involve free radical bromination, nucleophilic substitution, and oxidation
Dosage Effects in Animal Models
Related compounds such as 2-Phenoxyethanol have been studied in rats, showing that the compound is rapidly absorbed and extensively metabolized to form phenoxyacetic acid
Propriétés
IUPAC Name |
2-phenoxyethyl 2-[1-(acetylcarbamothioyl)-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-12(21)19-17(26)20-8-7-18-16(23)14(20)11-15(22)25-10-9-24-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,18,23)(H,19,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFLAMIZQMCTDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)N1CCNC(=O)C1CC(=O)OCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

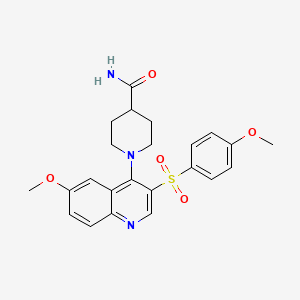
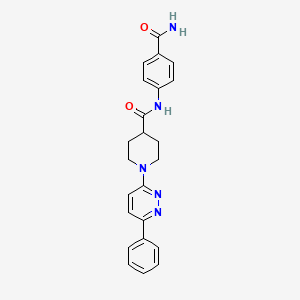
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2794896.png)
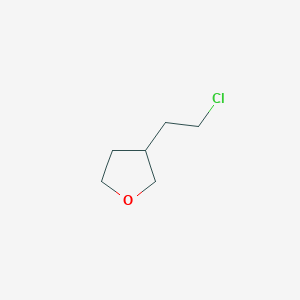
![N-benzhydryl-3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2794899.png)
![2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide](/img/structure/B2794901.png)
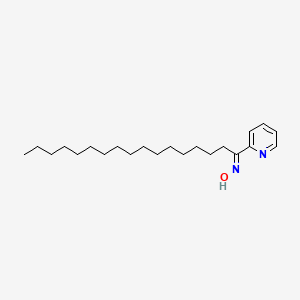
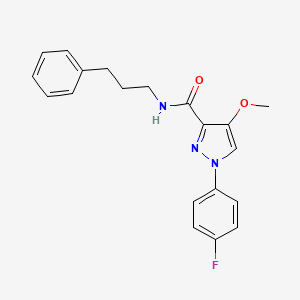

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794905.png)
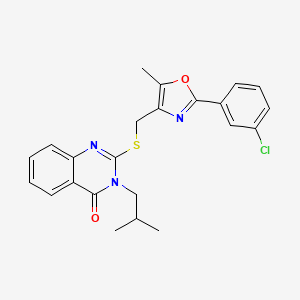
![1-(4-ethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2794911.png)

